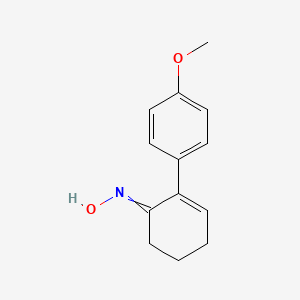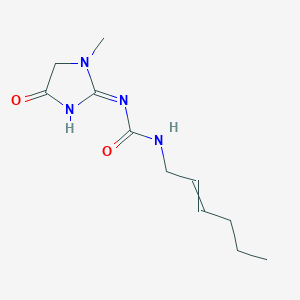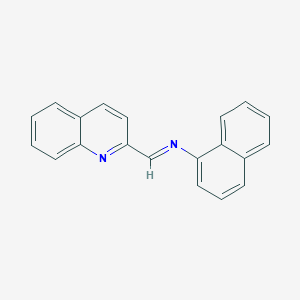
(E)-N-(Naphthalen-1-yl)-1-(quinolin-2-yl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(Naphthalen-1-yl)-1-(quinolin-2-yl)methanimine is an organic compound that belongs to the class of imines. This compound is characterized by the presence of a naphthalene ring and a quinoline ring, connected through a methanimine group. The (E)-configuration indicates the specific geometric arrangement of the substituents around the double bond in the methanimine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(Naphthalen-1-yl)-1-(quinolin-2-yl)methanimine typically involves the condensation reaction between naphthalen-1-amine and quinoline-2-carbaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine bond. Common solvents used in this reaction include ethanol or methanol, and the reaction is often catalyzed by an acid such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides or quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions, where one of the aromatic hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of naphthoquinone or quinoline oxide derivatives.
Reduction: Formation of naphthylamine or quinoline amine derivatives.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(E)-N-(Naphthalen-1-yl)-1-(quinolin-2-yl)methanimine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Wirkmechanismus
The mechanism of action of (E)-N-(Naphthalen-1-yl)-1-(quinolin-2-yl)methanimine depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects.
Chemical Reactions: As a ligand, it can coordinate with metal ions, forming stable complexes that exhibit unique reactivity and properties.
Vergleich Mit ähnlichen Verbindungen
(E)-N-(Naphthalen-1-yl)-1-(quinolin-2-yl)methanimine can be compared with other imine compounds that contain aromatic rings:
(E)-N-(Phenyl)-1-(quinolin-2-yl)methanimine: Similar structure but with a phenyl ring instead of a naphthalene ring. This compound may exhibit different reactivity and properties due to the difference in aromatic ring structure.
(E)-N-(Naphthalen-1-yl)-1-(pyridin-2-yl)methanimine: Contains a pyridine ring instead of a quinoline ring. The presence of a pyridine ring may affect the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of naphthalene and quinoline rings, which imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
90429-68-8 |
|---|---|
Molekularformel |
C20H14N2 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
N-naphthalen-1-yl-1-quinolin-2-ylmethanimine |
InChI |
InChI=1S/C20H14N2/c1-3-9-18-15(6-1)8-5-11-20(18)21-14-17-13-12-16-7-2-4-10-19(16)22-17/h1-14H |
InChI-Schlüssel |
GPRXNFKAOIFROC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2N=CC3=NC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




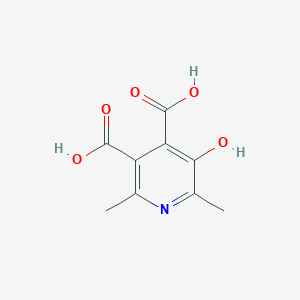

![2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14370213.png)
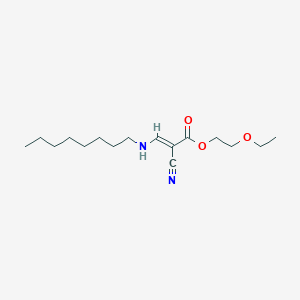


![1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14370235.png)
![9-{[tert-Butyl(diphenyl)silyl]oxy}-6-ethylnona-2,4-dien-1-ol](/img/structure/B14370240.png)
![N,N-Dimethyl-N'-{4-[(trifluoromethyl)sulfanyl]phenyl}sulfuric diamide](/img/structure/B14370245.png)
